

# A Spectroscopic Comparison of Substituted Benzylpiperazines: BZP, mCPP, and TFMPP

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## Compound of Interest

**Compound Name:** 1-(2-Chloro-4-fluorobenzyl)piperazine

**CAS No.:** 118630-33-4

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This guide provides an objective spectroscopic comparison of three commonly encountered substituted benzylpiperazines: 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The information presented is supported by experimental data from various analytical techniques, offering a comprehensive overview for identification and characterization purposes.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for BZP, mCPP, and TFMPP, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-Benzylpiperazine (BZP)	CDCl <sub>3</sub>	~7.3 (m, 5H, Ar-H), 3.51 (s, 2H, Ar-CH <sub>2</sub> ), 2.9 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H)
1-(3-Chlorophenyl)piperazine (mCPP)	DMSO-d <sub>6</sub>	9.66 (br s, 1H, NH), 7.26 (t, 1H, Ar-H), 7.04 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.87 (dd, 1H, Ar-H), 3.46 (m, 4H, piperazine-H), 3.18 (m, 4H, piperazine-H)[1]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	CDCl <sub>3</sub>	7.33 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 7.07 (s, 1H, Ar-H), 3.15 (t, 4H, piperazine-H), 3.02 (t, 4H, piperazine-H)[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1-Benzylpiperazine (BZP)	CDCl <sub>3</sub>	138.1 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.8 (Ar-CH <sub>2</sub> ), 53.8 (piperazine-CH <sub>2</sub> ), 46.1 (piperazine-CH <sub>2</sub> )
1-(3-Chlorophenyl)piperazine (mCPP)	DMSO-d <sub>6</sub>	151.0 (Ar-C), 133.5 (Ar-C), 130.5 (Ar-CH), 118.9 (Ar-CH), 115.1 (Ar-CH), 114.8 (Ar-CH), 48.3 (piperazine-CH <sub>2</sub> ), 44.8 (piperazine-CH <sub>2</sub> )
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	CDCl <sub>3</sub>	151.1 (Ar-C), 131.2 (q, J=31.8 Hz, C-CF <sub>3</sub> ), 129.2 (Ar-CH), 123.9 (q, J=272.5 Hz, CF <sub>3</sub> ), 118.0 (Ar-CH), 115.5 (q, J=3.8 Hz, Ar-CH), 111.8 (q, J=3.8 Hz, Ar-CH), 49.2 (piperazine- CH <sub>2</sub> ), 45.1 (piperazine-CH <sub>2</sub> )

Table 3: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
1-Benzylpiperazine (BZP)	ATR-IR	3060-3030 (Ar C-H stretch), 2940-2800 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 740, 700 (Aromatic C-H bend)[3]
1-(3-Chlorophenyl)piperazine (mCPP)	KBr Wafer	~3400 (N-H stretch), 3000-2800 (C-H stretch), 1600, 1575, 1480 (Aromatic C=C stretch), ~1100 (C-N stretch), ~770 (Ar-Cl stretch)[4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	Vapor Phase	~2950 (Aliphatic C-H stretch), ~2850 (Aliphatic C-H stretch), ~1610, 1490, 1450 (Aromatic C=C stretch), ~1330 (C-F stretch), ~1160, 1120 (C-F stretch)

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization	Key Fragment Ions (m/z)
1-Benzylpiperazine (BZP)	EI-MS	176 (M <sup>+</sup> ), 134, 91 (base peak), 56[5][6]
1-(3-Chlorophenyl)piperazine (mCPP)	EI-MS	196 (M <sup>+</sup> ), 154 (base peak), 156, 138, 56[7]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	EI-MS	230 (M <sup>+</sup> ), 188 (base peak), 172, 145[8]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
  - Apply a  $90^\circ$  pulse with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
  - Use a proton-decoupled pulse sequence.
  - A higher number of scans is typically required (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

- KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Vapor Phase: Introduce a gaseous sample into a gas cell with appropriate windows (e.g., KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
  - Record the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

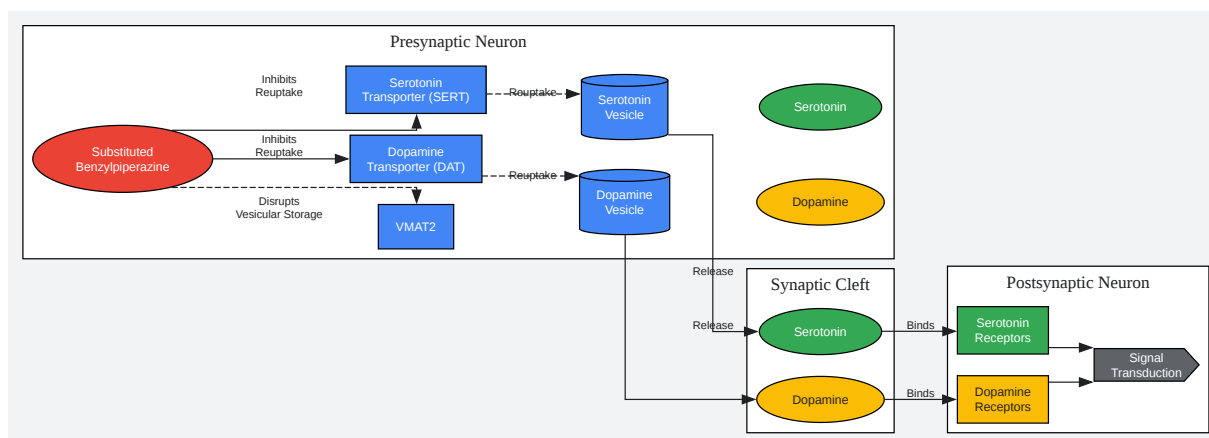
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like benzylpiperazines.
- Gas Chromatography (for GC-MS):
  - Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250 °C).
  - Column: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
  - Oven Program: Use a temperature gradient to separate the components of the sample. A typical program might start at 100 °C and ramp up to 280 °C.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-500).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with library spectra for confirmation.

## Signaling Pathway Visualization

Substituted benzylpiperazines are known to interact with monoaminergic systems in the brain, primarily affecting dopamine (DA) and serotonin (5-HT) pathways.[9][10][11] They can act as releasing agents and/or reuptake inhibitors for these neurotransmitters. The following diagram illustrates a simplified, generalized signaling pathway for these compounds.



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Caption: Monoaminergic signaling pathway affected by substituted benzylpiperazines.

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